molecular formula C17H17ClN4O B038386 Cdmip CAS No. 118697-12-4

Cdmip

Cat. No. B038386
CAS RN: 118697-12-4
M. Wt: 328.8 g/mol
InChI Key: WWGZKSUTVBDCEW-UHFFFAOYSA-N
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Description

Cdmip, also known as 2-(carbamimidoyl-methyl)-pentanedioic acid, is a small molecule that has been shown to have potential therapeutic effects in various diseases.

Mechanism Of Action

The mechanism of action of Cdmip is not fully understood, but it is believed to involve the regulation of various signaling pathways. Cdmip has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Cdmip has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Cdmip has been shown to have various biochemical and physiological effects, including the regulation of energy metabolism, glucose metabolism, and oxidative stress. Cdmip has also been shown to have anti-inflammatory and anti-oxidative effects, which can protect against various diseases.

Advantages And Limitations For Lab Experiments

One advantage of Cdmip is that it is a small molecule that can be easily synthesized and modified. This allows for the development of novel derivatives with improved therapeutic properties. However, one limitation of Cdmip is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for the research on Cdmip. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to develop novel derivatives with improved therapeutic properties. Additionally, the potential of Cdmip in combination therapy with other drugs should be explored. Finally, the development of targeted delivery systems for Cdmip could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, Cdmip is a small molecule that has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways. Further research is needed to fully elucidate its effects and develop novel derivatives with improved therapeutic properties.

Scientific Research Applications

Cdmip has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, Cdmip has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In diabetes, Cdmip has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular diseases, Cdmip has been shown to have anti-inflammatory and anti-oxidative effects, which can protect against atherosclerosis and heart failure.

properties

CAS RN

118697-12-4

Product Name

Cdmip

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

2-[5-chloro-2-(4-methylphenyl)imidazo[4,5-b]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C17H17ClN4O/c1-11-4-6-12(7-5-11)16-19-13-8-9-14(18)20-17(13)22(16)10-15(23)21(2)3/h4-9H,10H2,1-3H3

InChI Key

WWGZKSUTVBDCEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl

synonyms

5-chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide
CDMIP

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (2.8 g, 0.0093 mole) in tetrahydrofuran (11.3 ml) and dimethylformamide (0.68 g, 0.0093 mole) was cooled in an ice bath under nitrogen. Thionyl chloride (1.22 g, 0.0102 mole) was added dropwise to the stirred suspension. After stirring at room temperature for twenty minutes, the solution was cooled again in an ice bath and a solution of dimethylamine in tetrahydrofuran (18.9 ml of a 2.95M solution, 0.056 mole) was added dropwise. The suspension was stirred at room temperature under nitrogen for one hour and then the solvents were removed under reduced pressure. The residue was triturated in water (100 ml) and the resulting solid was collected by filtration and rinsed three times with water. The solid was dissolved in hot isopropyl alcohol, filtered while hot, and brought to the cloud point with water. Upon cooling, a solid precipitated which was collected by filtration, rinsed with water, and dried under high vacuum at 70° C. to give 2.17 g (71% yield) of title compound, mp 182°-185° C.
Name
5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

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